N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE is an organic compound that features a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves the reaction of naphthalen-1-ylmethyl sulfanyl compounds with naphthalen-2-yl acetamide. One common method includes the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, which are known for their high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring system allows for π-π stacking interactions, while the sulfanyl and acetamide groups can form hydrogen bonds and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Di(naphthalen-2-yl)sulfane
- 2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Uniqueness
2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE is unique due to its specific combination of naphthalene rings and sulfanyl-acetamide linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H19NOS |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)acetamide |
InChI |
InChI=1S/C23H19NOS/c25-23(24-21-13-12-17-6-1-2-8-19(17)14-21)16-26-15-20-10-5-9-18-7-3-4-11-22(18)20/h1-14H,15-16H2,(H,24,25) |
InChI Key |
HNEGVSPOAPKZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.